7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one
Description
7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one is a synthetic chromenone derivative with the molecular formula C₂₃H₂₂BrO₄ and a molecular weight of 432.33 g/mol . Its structure features a chromen-2-one core substituted with:
- A 3-ethyl group and 4-methyl group on the benzopyran ring,
- A 7-[2-(4-bromophenyl)-2-oxoethoxy] side chain, which includes a brominated aromatic ring and an oxoethoxy linker.
The bromophenyl group enhances lipophilicity and may influence interactions with hydrophobic biological targets, while the oxoethoxy moiety contributes to nucleophilic reactivity .
Properties
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO4/c1-3-16-12(2)17-9-8-15(10-19(17)25-20(16)23)24-11-18(22)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQYPYOTROKGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenyl acetic acid, ethyl acetoacetate, and 4-methyl-2H-chromen-2-one.
Esterification: The first step involves the esterification of 4-bromophenyl acetic acid with ethyl acetoacetate in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.
Claisen Condensation: The ester is then subjected to Claisen condensation with 4-methyl-2H-chromen-2-one in the presence of a strong base, such as sodium ethoxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
A. Halogenated Aromatic Groups
- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability compared to fluorine, which is smaller and more electronegative. This difference is evident in the cytotoxicity of fluorophenyl analogs (e.g., C₂₄H₂₅FO₄) versus the broader target interactions of the bromophenyl-containing compound .
B. Alkyl Chain Modifications
- Ethyl vs. Hexyl/Heptyl : Shorter chains (e.g., ethyl in the target compound) reduce steric hindrance, favoring interactions with compact binding pockets. Longer chains (e.g., hexyl in C₂₄H₂₅FO₄) enhance cytotoxicity but may compromise solubility .
C. Functional Group Variations
- Oxoethoxy vs. Oxazole: The oxoethoxy group in the target compound participates in hydrogen bonding, while oxazole-containing analogs (e.g., C₂₃H₂₄F₂NO₃) exhibit π-stacking interactions due to their aromatic heterocycles .
- Methoxy and Hydroxy Groups : Methoxy-substituted derivatives (e.g., 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one ) show enhanced antioxidant activity compared to brominated counterparts .
Biological Activity
The compound 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one belongs to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one is with a molecular weight of approximately 405.25 g/mol. Its structure features a chromenone core substituted with a bromophenyl group and an ethoxy group, contributing to its unique chemical properties.
Biological Activity Overview
Research indicates that chromenone derivatives exhibit various biological activities, including:
- Anticancer Effects : Many studies have reported that compounds similar to this chromenone exhibit significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory pathways.
- Antioxidant Activity : The presence of phenolic groups in chromenones often correlates with antioxidant capabilities.
Anticancer Activity
A notable study evaluated the anticancer activity of various chromenone derivatives, including those structurally related to our compound. The findings indicated:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7c | DLDI | 32 |
| 7b | MCF | 43 |
| 7d | HepG2 | 174 |
These results suggest that the bromophenyl substitution enhances the cytotoxic effects against certain cancer cell lines, indicating a promising avenue for further research into its anticancer properties .
The mechanism underlying the biological activity of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one is believed to involve:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Modulation of Apoptosis : It has been suggested that chromenones can induce apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Proliferation : By interfering with cell cycle progression, these compounds can effectively inhibit tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Screening : A series of coumarin-based compounds were synthesized and screened against human tumor cell lines (MCF-7 and HepG2). Among them, compounds with bromophenyl substitutions showed enhanced activity compared to their non-brominated counterparts .
- Structure-Activity Relationship (SAR) : Research highlighted that the presence of bromine in the phenyl ring significantly affects the cytotoxicity and selectivity towards cancer cells. Substituents on the chromenone structure were found to modulate activity levels considerably .
- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could reduce tumor size in animal models, supporting their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
